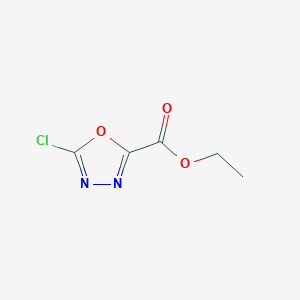![molecular formula C9H16O2 B6234330 {6-methoxyspiro[3.3]heptan-2-yl}methanol CAS No. 2620631-84-5](/img/no-structure.png)
{6-methoxyspiro[3.3]heptan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxyspiro[3.3]heptan-2-ylmethanol, also known as 6-MSPH, is a synthetic alcohol which has been explored for its potential applications in various scientific fields. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.
Aplicaciones Científicas De Investigación
{6-methoxyspiro[3.3]heptan-2-yl}methanol has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of a variety of compounds, including amino acids, heterocycles, and other organic molecules. It has also been studied for its potential use as a catalyst in organic reactions, such as the synthesis of polymers. It has been used in the synthesis of a variety of pharmaceuticals, including anti-tumor and anti-inflammatory agents. Additionally, {6-methoxyspiro[3.3]heptan-2-yl}methanol has been studied for its potential use in the development of novel materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of {6-methoxyspiro[3.3]heptan-2-yl}methanol is not fully understood, however, it is believed to act as an electron donor in certain reactions. It has been found to be involved in the transfer of electrons between molecules, and this is thought to be responsible for its catalytic activity. Additionally, {6-methoxyspiro[3.3]heptan-2-yl}methanol is believed to be involved in the formation of hydrogen bonds, which are important in the formation of many organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of {6-methoxyspiro[3.3]heptan-2-yl}methanol have not been extensively studied. However, it has been found to be non-toxic and non-irritant in animal studies. Additionally, it has been found to have some antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {6-methoxyspiro[3.3]heptan-2-yl}methanol for lab experiments include its low cost, availability, and ease of use. Additionally, it is a relatively non-toxic and non-irritant compound, making it a safe choice for laboratory experiments. However, there are some limitations to using {6-methoxyspiro[3.3]heptan-2-yl}methanol for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its reactivity can be unpredictable, which can make it difficult to control the outcome of certain reactions.
Direcciones Futuras
There are many potential future directions for {6-methoxyspiro[3.3]heptan-2-yl}methanol. These include further studies into its mechanism of action and biochemical and physiological effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals and novel materials could be beneficial. Additionally, further studies into its potential use as a catalyst in organic reactions could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into its potential use as an antioxidant could lead to the development of new treatments for various diseases.
Métodos De Síntesis
{6-methoxyspiro[3.3]heptan-2-yl}methanol is synthesized by a process of condensation reaction between 2-methyl-1-phenyl-1-propanol and ethyl cyanoacetate in the presence of an acid catalyst. The reaction occurs in two steps, first the formation of a carbonyl compound and then the formation of {6-methoxyspiro[3.3]heptan-2-yl}methanol. The reaction is carried out under anhydrous conditions at a temperature of 80-90°C for 4 hours. The crude product is then purified by column chromatography and recrystallization.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '{6-methoxyspiro[3.3]heptan-2-yl}methanol' involves the spirocyclization of a suitable precursor molecule followed by reduction of the resulting spirocyclic intermediate to yield the desired product.", "Starting Materials": [ "4-methoxy-1-pentene", "2-bromo-2-methylpropane", "Sodium hydride (NaH)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium borohydride (NaBH4)", "Acetic acid (AcOH)" ], "Reaction": [ "Step 1: Preparation of the spirocyclic intermediate", "4-methoxy-1-pentene is reacted with 2-bromo-2-methylpropane in the presence of NaH to yield the corresponding spirocyclic intermediate.", "Step 2: Reduction of the spirocyclic intermediate", "The spirocyclic intermediate is reduced using NaBH4 in the presence of AcOH to yield '{6-methoxyspiro[3.3]heptan-2-yl}methanol'.", "Step 3: Purification of the product", "The product is purified by distillation or column chromatography using MeOH as the eluent.", "Overall reaction:", "4-methoxy-1-pentene + 2-bromo-2-methylpropane + NaH + NaBH4 + AcOH -> '{6-methoxyspiro[3.3]heptan-2-yl}methanol' + NaBr + NaOMe + MeOH" ] } | |
Número CAS |
2620631-84-5 |
Nombre del producto |
{6-methoxyspiro[3.3]heptan-2-yl}methanol |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



